molecular formula C23H22Br2N2O2S B2368351 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine CAS No. 398996-95-7

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine

Cat. No.: B2368351
CAS No.: 398996-95-7
M. Wt: 550.31
InChI Key: WBTADHJQFRTDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine typically involves the nucleophilic substitution reaction of 1-benzhydryl-piperazine with 2,5-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Chemical Reactions Analysis

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of other complex molecules.

    Biology: It has been studied for its potential as an inhibitor of certain biological processes, such as cancer cell proliferation.

    Medicine: The compound has shown potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Properties

IUPAC Name

1-benzhydryl-4-(2,5-dibromophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Br2N2O2S/c24-20-11-12-21(25)22(17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTADHJQFRTDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.